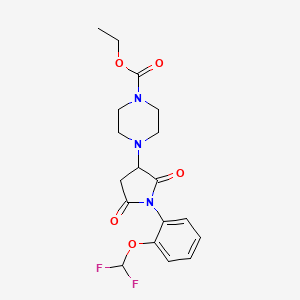

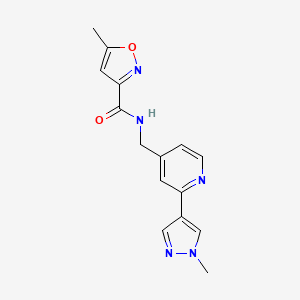

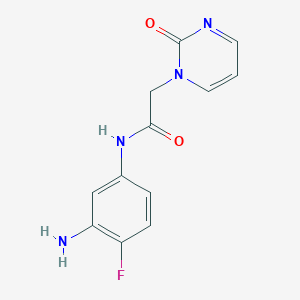

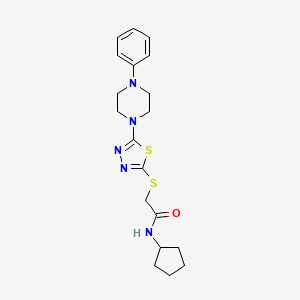

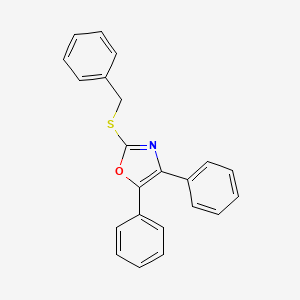

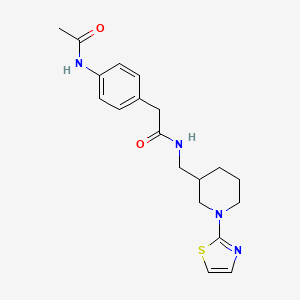

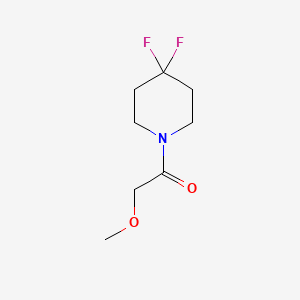

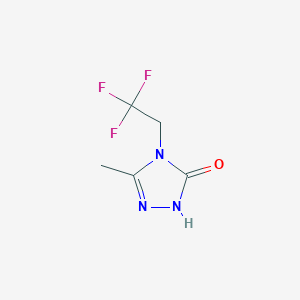

![molecular formula C13H14N2O B2819747 3-Methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine CAS No. 2198616-30-5](/img/structure/B2819747.png)

3-Methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

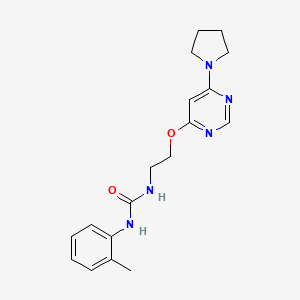

The compound “3-Methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine” is a complex organic molecule that contains two pyridine rings. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyridine ring, followed by the introduction of the ethoxy group and the methyl group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction step .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two pyridine rings, one of which is substituted with a methyl group at the 3-position and an ethoxy group at the 2-position. The ethoxy group is further substituted with another pyridine ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridine rings and the ethoxy group. Pyridine is a basic and nucleophilic compound, and it can undergo various reactions such as alkylation, acylation, and N-oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine rings would likely make the compound aromatic and relatively stable. The ethoxy group might increase the compound’s solubility in organic solvents .Scientific Research Applications

- Applications :

- Anti-Inflammatory Agents : Researchers have explored derivatives of this compound for their anti-inflammatory properties .

- Anti-Tubercular Agents : Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which incorporate this pyridine moiety, were evaluated for anti-tubercular activity .

- C–C Bond Cleavage : N-(Pyridin-2-yl)amides can be synthesized via C–C bond cleavage promoted by I2 and TBHP, providing a mild and metal-free method .

- One-Pot Tandem Cyclization/Bromination : 3-Bromoimidazopyridines are obtained via one-pot tandem cyclization/bromination, allowing for further transfer to other skeletons .

- In Vitro Inhibition : Compounds derived from this pyridine scaffold have been tested for inhibitory activity against various pathogens, including bacteria and fungi[1,3,5].

- Catalysis : Magnesium oxide nanoparticles (MgO NPs) have been used as catalysts in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl derivatives .

Medicinal Chemistry and Drug Development

Organic Synthesis and Chemical Reactions

Biological Activity Testing

Materials Science and Nanoparticles

Computational Chemistry and Drug Design

Mechanism of Action

Safety and Hazards

Future Directions

The future research directions for this compound could involve further studies to fully understand its physical and chemical properties, reactivity, and potential uses. This could include exploring its potential applications in areas such as pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name |

3-methyl-2-(1-pyridin-3-ylethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-10-5-3-8-15-13(10)16-11(2)12-6-4-7-14-9-12/h3-9,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGIGDJLCOKNSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)OC(C)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2819670.png)

![N-(3-chlorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2819678.png)

![N-[(4-Fluorophenyl)methyl]-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide](/img/structure/B2819679.png)

![N-[2,2,2-trichloro-1-(pyridin-3-ylmethylamino)ethyl]naphthalene-1-carboxamide](/img/structure/B2819683.png)

![N-(3-fluoro-4-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2819686.png)